2-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)butanoic acid
Overview
Description
2-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)butanoic acid, also known as BFPB, is a compound that has gained significant interest in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)butanoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. 2-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)butanoic acid has also been shown to modulate the activity of various ion channels, including the voltage-gated potassium channel.
Biochemical and Physiological Effects
2-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)butanoic acid has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, improvement of cognitive function, vasodilation, and improvement of cardiac function.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)butanoic acid in lab experiments is its specificity towards certain signaling pathways and ion channels, which allows for targeted research. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which makes it difficult to determine optimal dosages and administration routes.
Future Directions
There are several future directions for research on 2-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)butanoic acid, including the development of more efficient synthesis methods, the investigation of its pharmacokinetics and pharmacodynamics, and the exploration of its potential applications in other fields, such as immunology and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)butanoic acid and its potential side effects.
Scientific Research Applications
2-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)butanoic acid has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and cardiovascular disease. In cancer research, 2-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)butanoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, 2-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)butanoic acid has been shown to have neuroprotective effects and improve cognitive function. In cardiovascular disease, 2-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)butanoic acid has been shown to have vasodilatory effects and improve cardiac function.
properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-2-9(14(18)19)17-13-12-11(15-7-16-13)8-5-3-4-6-10(8)20-12/h3-7,9H,2H2,1H3,(H,18,19)(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRPWCYTNUVERB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC1=NC=NC2=C1OC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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